molecular formula C8H7ClN4O2 B11879286 Ethyl 6-chloropurine-9-carboxylate CAS No. 18753-73-6

Ethyl 6-chloropurine-9-carboxylate

Cat. No.: B11879286
CAS No.: 18753-73-6
M. Wt: 226.62 g/mol
InChI Key: NOUZMDYEPFUKKW-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-9H-purine-9-carboxylate is a heterocyclic compound with the molecular formula C₈H₇ClN₄O₂ It is a derivative of purine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-9H-purine-9-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-chloropurine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ethyl 6-chloro-9H-purine-9-carboxylate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-9H-purine-9-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The purine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of 6-substituted purine derivatives.

    Oxidation and Reduction: Various oxidized or reduced purine derivatives.

    Hydrolysis: Formation of 6-chloro-9H-purine-9-carboxylic acid.

Scientific Research Applications

Ethyl 6-chloro-9H-purine-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-9H-purine-9-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or modulate the activity of these enzymes, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A precursor and intermediate in the synthesis of various purine derivatives.

    9-Alkyl-9H-purines: Compounds with alkyl groups at the 9-position, exhibiting different biological activities.

    9-Sulfonyl-9H-purines: Known for their antiviral properties, particularly against hepatitis C virus.

Uniqueness

Ethyl 6-chloro-9H-purine-9-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and development.

Properties

CAS No.

18753-73-6

Molecular Formula

C8H7ClN4O2

Molecular Weight

226.62 g/mol

IUPAC Name

ethyl 6-chloropurine-9-carboxylate

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-8(14)13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,2H2,1H3

InChI Key

NOUZMDYEPFUKKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

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